(R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid
Description
(R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a naphthalen-1-ylmethyl substituent at the β-position of the propionic acid backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its ability to introduce steric bulk and aromatic functionality into target molecules.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGOWCFXXGOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142423 | |
| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-1-naphthalenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-03-9 | |
| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-1-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-1-naphthalenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted amino acids .
Scientific Research Applications
Chemistry
In chemistry, (R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is used as a building block in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules. The naphthalene ring can intercalate with DNA, making it a candidate for studying DNA-binding properties .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The naphthalene moiety is known for its antimicrobial and anticancer activities, making this compound a candidate for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1310680-21-7
- Molecular Formula: C₁₈H₂₁NO₄
- Molecular Weight : 315.4 g/mol
- Purity : ≥95% (typical commercial grade)
- Storage : Requires refrigeration (0–8°C) for stability .
Structural Classification of Analogous Compounds
The compound belongs to a family of Boc-protected β-substituted amino acids. Structural analogs vary in three key aspects:
Naphthalene Substitution Pattern : Position (1-yl vs. 2-yl) and attachment mode (direct aryl vs. methylene-linked).
Protecting Groups : Boc vs. Fmoc (9-fluorenylmethyloxycarbonyl).
Aromatic Substituents : Naphthalene vs. other aromatic systems (e.g., dimethoxybenzyl).
Comparative Analysis of Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Naphthalene Position : The 1-ylmethyl substituent (target compound) introduces greater steric hindrance compared to 2-yl derivatives due to the proximal methylene linkage .
- Protecting Groups : Fmoc analogs (e.g., 437.5 g/mol ) exhibit higher molecular weights and UV activity, useful for solid-phase synthesis monitoring.
- Aromatic Variants: Dimethoxybenzyl-substituted analogs (C₁₇H₂₅NO₆) offer reduced hydrophobicity compared to naphthalene derivatives .
Commercial Availability and Pricing
Table 2: Commercial Comparison
Biological Activity
(R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its versatile applications. This amino acid derivative, characterized by its Boc (tert-butyloxycarbonyl) protection group, plays a significant role in the synthesis of peptides and drug development, particularly targeting neurological disorders.
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 273.31 g/mol
- CAS Number : 1076197-03-9
Biological Activity
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological systems. The compound is primarily involved in:
-
Pharmaceutical Development :
- Serves as an intermediate in synthesizing drugs aimed at treating neurological conditions.
- Enhances the efficacy and selectivity of drug candidates targeting specific pathways.
-
Peptide Synthesis :
- Utilized extensively in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with improved stability and bioactivity.
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Bioconjugation :
- Employed in bioconjugation techniques, aiding in the attachment of biomolecules to therapeutic agents, which enhances drug delivery systems.
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Research in Drug Design :
- Its unique structure aids in structure-activity relationship (SAR) studies, allowing researchers to design more effective drugs with reduced side effects.
-
Material Science Applications :
- Investigated for its potential in developing novel materials, particularly polymers with specific functional properties.
Case Studies
- Neuropharmacology :
- Peptide Therapeutics :
- Bioconjugation Studies :
Comparative Analysis
The following table summarizes key compounds related to this compound:
| Compound Name | CAS Number | Structural Features | Applications |
|---|---|---|---|
| (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid | 55516-54-6 | Non-proteinogenic amino acid | Neuropharmacology |
| (R,S)-Fmoc-3-amino-2-(naphthalen-2-ylyl)propionic acid | 454424-73-8 | Fmoc-protected form | Solid-phase peptide synthesis |
| (R,S)-Boc-Nip (R) | 84358-12-3 | Boc-protected derivative | Drug development |
Q & A
Q. Advanced Research Answer :
- Enzyme Inhibition Assays : Test against proteases (e.g., MMPs) using fluorogenic substrates, as the naphthalene group may enhance binding to hydrophobic active sites .
- Receptor Binding Studies : Radiolabel the compound (e.g., -Boc) and measure affinity for targets like G-protein-coupled receptors via scintillation counting .
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion, leveraging the compound’s lipophilic naphthalene group .
How can racemization during Boc deprotection be minimized?
Methodological Answer :
Racemization is minimized by:
- Using TFA instead of HCl for deprotection, as it operates at lower temperatures (0–25°C).
- Short reaction times (<2 hours) under nitrogen.
- Quenching with cold ether to precipitate the free amine and reduce side reactions .
What are the key differences in biological activity between the R and S enantiomers?
Advanced Comparative Analysis :
The S-enantiomer often exhibits higher activity due to better steric alignment with chiral biological targets. For example, in receptor-binding studies, the S-form may show 10–50× higher affinity than the R-form. Validate via enantiomer-specific activity assays (e.g., IC comparisons) and molecular docking simulations .
What solvent systems optimize crystallization of this compound for X-ray studies?
Advanced Crystallography Answer :
Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation. The naphthalene group promotes π-stacking, aiding crystal lattice formation. For X-ray diffraction, single crystals are obtained at 4°C with slow evaporation. Confirm hydrogen-bond networks (e.g., Boc carbonyl with solvent) using SHELX software .
How does the naphthalen-1-ylmethyl group influence metabolic stability?
Research Design Suggestion :
Compare metabolic half-life in liver microsomes against analogs lacking the naphthalene group. The bulky hydrophobic group reduces CYP450-mediated oxidation, enhancing stability. Quantify metabolites via LC-MS/MS after incubation with NADPH-regenerating systems .
What strategies mitigate aggregation issues in aqueous solutions?
Q. Methodological Answer :
- Use co-solvents (e.g., DMSO ≤10% v/v) to enhance solubility.
- Formulate with cyclodextrins (e.g., HP-β-CD) to encapsulate the naphthalene moiety.
- Adjust pH to 6–8 (amine protonation) to reduce hydrophobic self-association .
How can computational modeling predict interactions with biological targets?
Advanced Modeling Approach :
Perform molecular dynamics (MD) simulations using software like Schrödinger Maestro. Parameterize the naphthalene group’s van der Waals interactions and torsional flexibility. Validate predictions with SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
